2,3-dihydro-1H-indene-1-carbothioamide
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Overview
Description
2,3-Dihydro-1H-indene-1-carbothioamide is an organic compound that belongs to the class of indene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indene-1-carbothioamide can be achieved through several methods. One common approach involves the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium(I)-catalyzed carbon–carbon bond cleavage . This method utilizes a catalytic system combining [Rh(COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand, which is optimal for these transformations .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-indene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2,3-Dihydro-1H-indene-1-carbothioamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indene-1-carbothioamide involves its interaction with molecular targets and pathways. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biological processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid: This compound features a similar indene core but with different functional groups, leading to distinct chemical properties and applications.
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Another indene derivative with a carboxamide group, used as a selective discoidin domain receptor 1 (DDR1) inhibitor.
Uniqueness
2,3-Dihydro-1H-indene-1-carbothioamide is unique due to its carbothioamide functional group, which imparts specific reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of interest for further research and development.
Properties
Molecular Formula |
C10H11NS |
---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
2,3-dihydro-1H-indene-1-carbothioamide |
InChI |
InChI=1S/C10H11NS/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H2,11,12) |
InChI Key |
CQRVWLIDOMWHJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1C(=S)N |
Origin of Product |
United States |
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